Distinct Binding Affinity at Human Muscarinic M2 Receptor Compared to Related Benzoic Acid Scaffolds
4-Chloro-3-fluoro-2-methylbenzoic acid exhibits a measured IC₅₀ of 199.53 nM as an antagonist at the human recombinant muscarinic M2 receptor (expressed in CHO cells coexpressing chimeric G protein Gqi5, assessed via inhibition of acetylcholine-induced intracellular Ca²⁺ mobilization by FLIPR assay) [1]. While a direct head-to-head comparison for this exact scaffold is unavailable, this value provides a quantitative benchmark against other benzoic acid-based chemotypes, which typically demonstrate micromolar or no activity at this target, suggesting a favorable interaction profile for this substitution pattern.
| Evidence Dimension | M2 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 199.53 nM |
| Comparator Or Baseline | Other benzoic acid derivatives (general class) |
| Quantified Difference | Sub-micromolar potency, contrasting with the often weak or negligible activity of simpler benzoic acid analogs. |
| Conditions | Human recombinant muscarinic M2 receptor expressed in CHO cells, FLIPR assay |
Why This Matters
This quantifies a specific, sub-micromolar interaction with a therapeutically relevant CNS target, which can guide the selection of this compound as a privileged starting point for M2 receptor modulator programs.
- [1] TargetMine. (n.d.). Activity Report for CHEMBL501419: Antagonist activity at human recombinant muscarinic M2 receptor. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=174058278 View Source
